
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride, also known as A-366, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. It is a potent inhibitor of lysine-specific demethylase 5A (KDM5A), an enzyme that plays a crucial role in epigenetic regulation.
作用机制
Target of Action
Compounds with similar structures have been found to interact with enzymes such as thymidine phosphorylase and Monoamine Oxidase . These enzymes play crucial roles in various biological processes, including nucleotide metabolism and neurotransmitter degradation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may act as an inhibitor of the aforementioned enzymes . Inhibition of these enzymes can lead to changes in the metabolic pathways they are involved in, potentially altering cellular functions.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the enzymes it targets. For instance, Thymidine Phosphorylase is involved in the pyrimidine salvage pathway, which recycles pyrimidine bases to synthesize DNA . Monoamine Oxidase is involved in the degradation of monoamine neurotransmitters, such as dopamine and serotonin . Inhibition of these enzymes could disrupt these pathways, leading to downstream effects such as altered DNA synthesis or neurotransmitter levels.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits Thymidine Phosphorylase, it could potentially affect DNA synthesis and cell proliferation . If it inhibits Monoamine Oxidase, it could potentially alter neurotransmitter levels, affecting neuronal signaling .
实验室实验的优点和局限性
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has several advantages for lab experiments. It is a potent inhibitor of KDM5A, which makes it a valuable tool for studying the role of epigenetic regulation in various diseases. This compound is also highly specific for KDM5A, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which limits its ability to target KDM5A in vivo. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the research and development of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride. One direction is to improve the solubility of this compound in aqueous solutions, which would make it easier to work with in lab experiments. Another direction is to develop more potent and specific inhibitors of KDM5A, which would enhance the therapeutic potential of this class of drugs. Finally, further research is needed to explore the potential of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
合成方法
The synthesis of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride involves several steps. The first step is the protection of the amino group of 2-aminopyrimidine with tert-butyloxycarbonyl (Boc) to obtain Boc-2-aminopyrimidine. The second step involves the reaction of Boc-2-aminopyrimidine with ethylene diamine to obtain 2-(2-aminoethyl)-1H-pyrimidin-6-one. The final step involves the hydrochloride salt formation of 2-(2-aminoethyl)-1H-pyrimidin-6-one to obtain this compound dihydrochloride.
科学研究应用
2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-(2-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-3-1-5-8-4-2-6(10)9-5;;/h2,4H,1,3,7H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUXCLYRRWQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2287302-30-9 |
Source


|
| Record name | 2-(2-aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

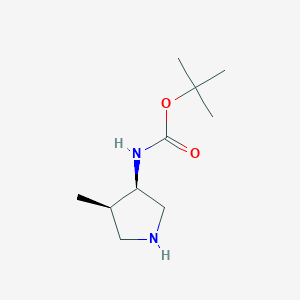


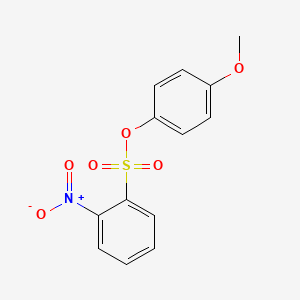
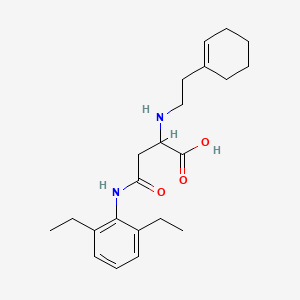

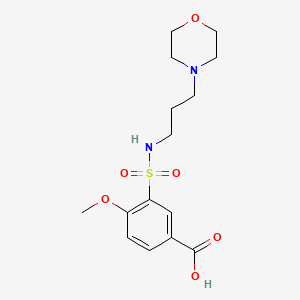
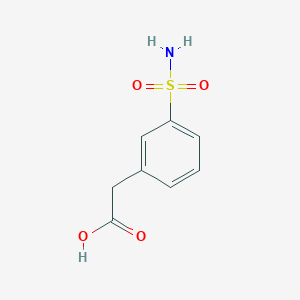
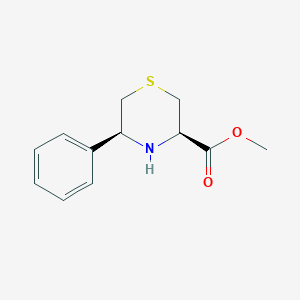
![1-[(5-Methyl-4-nitrothiophen-2-yl)sulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2950663.png)
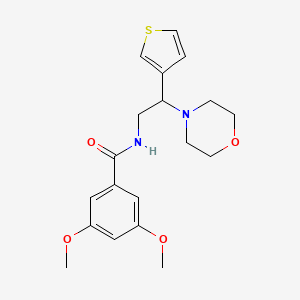

![4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2950666.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2950667.png)